molecular formula C8H8BClO4 B1461671 (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 957120-26-2

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1461671
CAS No.: 957120-26-2
M. Wt: 214.41 g/mol
InChI Key: XRIPARKZRWXMTC-UHFFFAOYSA-N
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Description

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H8BClO4. It is a boronic acid derivative that features a chloro and methoxycarbonyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-(methoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Another method involves the direct borylation of 3-chloro-5-(methoxycarbonyl)phenyl halides using a palladium catalyst and a boron reagent, such as bis(pinacolato)diboron, under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the use of palladium catalysts and boron reagents, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids: For protodeboronation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Aryl Halides: Formed through protodeboronation.

Mechanism of Action

The mechanism of action of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups also influence its solubility and stability, making it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

(3-chloro-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPARKZRWXMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656986
Record name [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-26-2
Record name 1-Methyl 3-borono-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(methoxycarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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